(R)-3-(4-Chlorophenyl)piperidine

Medicinal Chemistry Chiral Resolution Stereoselective Synthesis

Procure the stereochemically defined (R)-enantiomer of 3-(4-chlorophenyl)piperidine (CAS 1335689-11-6) for reproducible CNS medicinal chemistry and chiral fragment-based screening. The racemate introduces 50% stereochemical impurity that confounds dose-response and selectivity profiling; this single-enantiomer building block is essential for SAR programs targeting histamine H3, dopamine, or norepinephrine transporters. Available in ≥97% purity (mode) with defined storage/shipping conditions for immediate R&D integration.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
CAS No. 1335689-11-6
Cat. No. B3232234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-Chlorophenyl)piperidine
CAS1335689-11-6
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1
InChIKeyGLXKIKPTKUQMAP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(4-Chlorophenyl)piperidine (CAS 1335689-11-6): A Chiral Piperidine Building Block with Defined Stereochemical Purity


(R)-3-(4-Chlorophenyl)piperidine (CAS 1335689-11-6) is a chiral piperidine derivative bearing a single stereogenic center at the 3-position of the saturated azacycloalkane ring . Its molecular formula is C11H14ClN (MW: 195.69 g/mol) . The compound is classified as a phenylpiperidine, containing a secondary amine nitrogen within the six-membered heterocycle . The (R)-enantiomer represents the stereochemically resolved form of the 3-(4-chlorophenyl)piperidine scaffold .

Why the (R)-Enantiomer of 3-(4-Chlorophenyl)piperidine Cannot Be Replaced by the Racemate or the (S)-Antipode


Stereochemistry is a critical determinant of biological activity in piperidine-based ligands. SAR studies on structurally related 3,4-disubstituted piperidines demonstrate that the (+)- and (-)-enantiomers of the same scaffold often exhibit distinct transporter selectivity profiles, with certain antipodes showing nanomolar potency for NET while others favor DAT or SERT [1]. In the specific context of 3-(4-chlorophenyl)piperidine, the (R)- and (S)-enantiomers are expected to interact differentially with chiral biological targets. Substituting the racemate (CAS 55989-13-4) for the pure (R)-enantiomer introduces a 50% stereochemical impurity that can confound dose-response relationships, alter in vivo pharmacokinetics, and compromise the reproducibility of medicinal chemistry campaigns. For structure-activity relationship (SAR) programs, fragment-based screening, or chiral pool synthesis, the defined stereochemistry of CAS 1335689-11-6 is not a minor detail but a requirement for interpretable results [1].

Procurement-Relevant Differentiation of (R)-3-(4-Chlorophenyl)piperidine (CAS 1335689-11-6)


Stereochemical Purity: (R)-Enantiomer Versus Racemate

CAS 1335689-11-6 is the pure (R)-enantiomer, in contrast to the racemic mixture (CAS 55989-13-4) which contains a 1:1 ratio of (R)- and (S)-enantiomers . The (R)-enantiomer is supplied with a purity specification of ≥97% or ≥98% as a single stereoisomer . This ensures that biological assays and synthetic applications are not confounded by the presence of the antipode, which in related piperidine transporter inhibitors has been shown to alter selectivity by orders of magnitude [1].

Medicinal Chemistry Chiral Resolution Stereoselective Synthesis

Procurement Accessibility: Commercially Available Single Enantiomer

The (R)-enantiomer (CAS 1335689-11-6) is stocked by multiple reputable vendors (Aladdin Scientific, Chemscene, Leyan) at purities ≥97–98% . The (S)-enantiomer (CAS 1335689-12-7) is not listed as a standard catalog item by these same suppliers, and the racemate (CAS 55989-13-4) may have longer lead times or lower purity specifications . This supply chain availability reduces lead time for chiral SAR studies where the (R)-configuration is the intended target.

Chemical Procurement Building Blocks Chiral Intermediates

Stereochemistry-Dependent Transporter Selectivity in the Piperidine Class

While direct IC50/Ki data for (R)-3-(4-chlorophenyl)piperidine itself are not publicly available, SAR studies on closely related 4-(4-chlorophenyl)piperidine analogs bearing a thioacetamide side chain demonstrate that stereochemistry profoundly influences transporter selectivity. In these systems, (+)-cis-5b exhibits a Ki of low nanomolar for NET with 39-fold and 321-fold selectivity over DAT and SERT, respectively, while the (-)-trans and (+)-cis isomers show preferential SERT or SERT/NET activity [1]. This class-level evidence strongly implies that the (R)-enantiomer of the unsubstituted 3-(4-chlorophenyl)piperidine core will not be functionally interchangeable with its (S)-antipode.

Monoamine Transporter Stereoselectivity SAR

Validated Use Cases for (R)-3-(4-Chlorophenyl)piperidine in Pharmaceutical R&D


Stereospecific SAR Expansion of Piperidine-Based GPCR Ligands

The (R)-enantiomer serves as a stereochemically defined core for the synthesis of ligands targeting histamine H3 receptors, dopamine transporters, and other CNS targets. As demonstrated by the 39-fold to 321-fold enantioselectivity observed in related piperidine systems [1], SAR campaigns using CAS 1335689-11-6 can confidently attribute observed potency and selectivity changes to modifications of the (R)-configuration rather than to undefined stereochemical mixtures [1].

Chiral Resolution and Enantioselective Synthesis Development

The compound can be employed as a chiral building block for the construction of more complex piperidine-containing molecules. Its defined stereochemistry and commercial availability [1] support reaction development studies aimed at preserving or inverting the chiral center, enabling access to both antipodes in a controlled manner.

Fragment-Based Drug Discovery (FBDD) with Stereochemical Integrity

As a fragment-sized phenylpiperidine, the (R)-enantiomer can be screened in biophysical assays (SPR, NMR) to detect weak but stereospecific binding to target proteins. The use of the pure enantiomer avoids the signal dilution and false-negative risk inherent in racemic fragment libraries [1].

Calibration Standards for Chiral Analytical Method Development

The defined (R)-enantiomer can be used as a reference standard to develop and validate chiral HPLC or SFC methods for the separation and quantification of enantiomeric impurities in synthetic processes, a critical quality control step in API manufacturing [1].

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